Corytuberine
Overview
Description
Corytuberine is a crystalline alkaloid obtained from the roots of certain fumeworts, such as members of the genus Corydalis . It is a type of aporphine alkaloid . The chemical formula of this compound is C19H21NO4 .
Synthesis Analysis
The synthesis of this compound involves the conversion of (S)-reticuline to (S)-corytuberine. This step is catalyzed by the enzyme (S)-corytuberine synthase (CTS, CYP80G2). This is followed by the N-methylation required for magnoflorine synthesis .
Molecular Structure Analysis
The molecular structure of this compound was confirmed through LC-NMR analysis. The aromatic proton (1H, d, J = 8 Hz) at δ 6.87 showed a NOESY correlation to the methoxy group (3H, s) at δ 3.77, indicating that they were H-9 and C10-OCH3, respectively .
Chemical Reactions Analysis
In the biosynthesis of magnoflorine, (S)-reticuline is first oxidized to (S)-corytuberine by (S)-corytuberine synthase (CTS), and subsequently, (S)-corytuberine-N-methyltransferase (SCNMT) converts (S)-corytuberine to magnoflorine .
Physical And Chemical Properties Analysis
This compound is a powder with a molecular weight of 327.37. It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .
Scientific Research Applications
Vascular Relaxant Properties : Corytuberine has shown little effect as a relaxant in KCl- and noradrenaline-induced contractions in rat aorta, suggesting limited vascular relaxant properties (Sotníková et al., 1997).
Inhibitor in Fatty Acid Synthesis : It has been discovered as an inhibitor against Helicobacter pylori malonyl-CoA: acyl carrier protein transacylase (MCAT) with an IC50 value at 33.1 ± 3.29 μM, indicating its potential in the discovery of antibacterial agents (Liu et al., 2006).
Anti-Inflammatory Activity : this compound isolated from Annona montana seeds demonstrated anti-inflammatory activity in vitro using the J774.1 macrophage model (Chuang et al., 2008).
Neuroleptic, Anticonvulsant, and Antinociceptive Effects : this compound has been studied for its neuroleptic-like, anticonvulsant, and antinociceptive effects in mice, showing varied pharmacological effects (Zetler, 1988).
Lipoxygenase Inhibition and Antioxidant Properties : It has been tested for lipoxygenase inhibition and exhibited properties suggestive of a link to the inhibition of lipid hydroperoxide substrate accumulation, which may contribute to the therapeutic effect in the treatment of psoriasis (Mišík et al., 1995).
Role in Biosynthesis of Magnoflorine : this compound is a proposed intermediate in the biosynthesis of magnoflorine, a quaternary aporphine alkaloid common in plants (Morris & Facchini, 2016).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Corytuberine, a benzylisoquinoline alkaloid, primarily targets the prostaglandin synthesis pathway . It is believed to inhibit prostaglandin synthesis, which plays a key role in inflammation and pain . This compound may also have antinociceptive properties, which means it could potentially reduce sensitivity to painful stimuli .
Mode of Action
It is suggested that this compound interacts with its targets by inhibiting the synthesis of prostaglandins . This inhibition could potentially lead to a decrease in inflammation and pain.
Biochemical Pathways
This compound is part of the benzylisoquinoline alkaloids (BIAs) biosynthetic pathway . It is synthesized from the molecule (S)-reticuline, through an intramolecular C–C phenol coupling reaction catalyzed by the enzyme this compound synthase (CTS) . This reaction forms the aporphine scaffold in the structure of this compound .
Result of Action
The result of this compound’s action is a decrease in the synthesis of prostaglandins, which may lead to a reduction in inflammation and pain . Additionally, the suppression of the gene encoding reticuline N-methyltransferase (RNMT) in opium poppy resulted in a significant increase in this compound levels in roots .
Biochemical Analysis
Biochemical Properties
Corytuberine interacts with various enzymes and proteins in biochemical reactions. The enzyme this compound synthase (CTS; CYP80G2) catalyzes the formation of this compound from (S)-reticuline . This reaction is part of the biosynthesis of magnoflorine . This compound also interacts with N-methyltransferase (RNMT), which is involved in the methylation process .
Cellular Effects
This compound influences various cellular processes. For instance, the suppression of RNMT in opium poppy resulted in a significant decrease in magnoflorine accumulation and a concomitant increase in this compound levels in roots . This suggests that this compound may play a role in regulating alkaloid levels within plant cells .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression. The enzyme this compound synthase (CTS; CYP80G2) catalyzes an intramolecular C-C phenol coupling of (S)-reticuline to yield this compound . This reaction is a key step in the biosynthesis of magnoflorine .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For example, in the plant Stephania kwangsiensis, the accumulation of this compound gradually increased and peaked at a certain stage of development . This suggests that this compound may have temporal effects on cellular function in in vitro or in vivo studies .
Metabolic Pathways
This compound is involved in the biosynthesis of magnoflorine, a quaternary aporphine alkaloid common in plants . This metabolic pathway involves the enzyme this compound synthase (CTS; CYP80G2), which catalyzes the formation of this compound from (S)-reticuline .
Subcellular Localization
Given that this compound is synthesized by enzymes that are typically located in the endoplasmic reticulum , it’s likely that this compound is also localized in this subcellular compartment.
properties
IUPAC Name |
(6aS)-2,10-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-1,11-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-20-7-6-11-9-14(24-3)19(22)17-15(11)12(20)8-10-4-5-13(23-2)18(21)16(10)17/h4-5,9,12,21-22H,6-8H2,1-3H3/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHFUDAOCYRYAKQ-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C3=C2C1CC4=C3C(=C(C=C4)OC)O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC(=C(C3=C2[C@@H]1CC4=C3C(=C(C=C4)OC)O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40199649 | |
Record name | Corytuberine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40199649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
517-56-6 | |
Record name | (+)-Corytuberine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=517-56-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Corytuberine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000517566 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Corytuberine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40199649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CORYTUBERINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4YJ94A3D8W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does corytuberine exert its antipsychotic-like effects?
A1: this compound, along with other aporphine alkaloids, exhibits neuroleptic-like effects by inhibiting exploratory rearing activity and inducing palpebral ptosis, catalepsy, and hypothermia in mice. [] These effects are comparable to those observed with haloperidol, a typical antipsychotic drug. [] While the precise mechanism remains unclear, it's speculated that this compound may interact with dopamine receptors in the brain.
Q2: Does this compound affect pain perception?
A2: Yes, this compound demonstrates antinociceptive properties. Studies show it reduces nociception in mice, as evidenced by its effects on the hot plate test and phenylquinone-induced writhing. [] Interestingly, unlike morphine's antinociceptive action, this compound's effect is resistant to both naloxone and yohimbine, suggesting involvement of mechanisms beyond opioid and adrenergic pathways. []
Q3: How does this compound compare to other aporphine alkaloids in its anti-stereotypic effects?
A3: Unlike most aporphine alkaloids like bulbocapnine, boldine, and glaucine that antagonize apomorphine and methylphenidate-induced stereotyped behavior, this compound displays pro-stereotypic effects. [] This difference highlights the unique pharmacological profile of this compound within the aporphine alkaloid family.
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C19H21NO4, and its molecular weight is 327.37 g/mol.
Q5: Are there any spectroscopic techniques used to identify and characterize this compound?
A5: Yes, this compound has been characterized using various spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). [, , , , , , ] These techniques provide detailed information about its structure, including the position of functional groups and stereochemistry.
Q6: How is this compound synthesized in plants?
A6: this compound biosynthesis involves a unique enzymatic reaction within the benzylisoquinoline alkaloid pathway. The enzyme CYP80G2, a cytochrome P450, catalyzes an intramolecular C-C phenol coupling of (S)-reticuline to yield (S)-corytuberine. [] This specific reaction is crucial for forming the aporphine skeleton characteristic of this compound.
Q7: In which plants is this compound found?
A7: this compound is present in various plant species, including Corydalis incisa [], Mahonia aquifolium [], Meconopsis cambrica [], Papaver orientale [], Papaver setigerum [], Fumaria densiflora [], Papaver argemone [], Aristolochia contorta [], Nelumbo nucifera [], Fissistigma oldhamii [], Dicranostigma leptopodum [], and Neolitsea konishii. [] This wide distribution suggests a potential ecological role for this compound in these plants.
Q8: What are the known pharmacological activities of this compound?
A8: this compound exhibits a diverse range of pharmacological activities, including:
- Antipsychotic-like effects: It inhibits exploratory behavior and induces catalepsy, potentially through interaction with dopamine receptors. []
- Anticonvulsant activity: It protects against seizures induced by certain convulsants like harman and picrotoxin, but not others like bicuculline and pentetrazol. []
- Antinociceptive properties: It reduces pain perception, possibly through non-opioid and non-adrenergic mechanisms. []
- Antioxidant activity: this compound displays potent free radical scavenging activity, comparable to ascorbic acid, potentially contributing to its therapeutic benefits. []
- Lipoxygenase inhibition: It inhibits lipoxygenase, an enzyme involved in inflammatory processes, suggesting potential for treating inflammatory conditions like psoriasis. []
Q9: How do structural modifications of this compound influence its activity?
A9: The presence and position of phenolic groups in this compound significantly impact its antiradical activity. [] Compounds with a higher number of phenolic groups generally exhibit stronger antioxidant properties. [] Modifications altering the free electron pair on the nitrogen atom might also affect its ability to inhibit lipid peroxidation. []
Q10: What is the significance of the aporphine skeleton in this compound's activity?
A10: The aporphine skeleton is crucial for this compound's interaction with biological targets. For instance, in its vasorelaxant properties, the aporphine structure is believed to be involved in interacting with alpha1-adrenoceptors and modulating calcium influx. [] Structural changes to this core scaffold could significantly alter its pharmacological profile.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.